molecular formula C12H17N3O2S B14910859 n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide

n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B14910859
M. Wt: 267.35 g/mol
InChI Key: RDYLTCBLBJYMCQ-UHFFFAOYSA-N
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Description

n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide is a compound that belongs to the class of organic compounds known as piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound also contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms. The combination of these two rings in a single molecule makes this compound interesting for various scientific research applications .

Preparation Methods

The synthesis of n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide typically involves the reaction of piperidine derivatives with thiophene carboxylic acid derivatives. One common method involves the use of a condensation reaction between a piperidine derivative and a thiophene carboxylic acid derivative under specific reaction conditions. Industrial production methods may involve the use of bulk manufacturing processes to produce the compound in large quantities .

Chemical Reactions Analysis

n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as other piperidine derivatives and thiophene derivatives. Similar compounds include 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-n-(1-isopropylpiperidin-4-yl)-1h-indole-2-carboxamide and n-(2-amino-2-oxoethyl)acrylamide. The uniqueness of this compound lies in its specific combination of piperidine and thiophene rings, which gives it distinct chemical and biological properties .

Properties

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C12H17N3O2S/c13-11(16)8-15-5-3-9(4-6-15)14-12(17)10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H2,13,16)(H,14,17)

InChI Key

RDYLTCBLBJYMCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CS2)CC(=O)N

Origin of Product

United States

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